Strontium titanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

strontium;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Ti/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALVRVVWBQVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

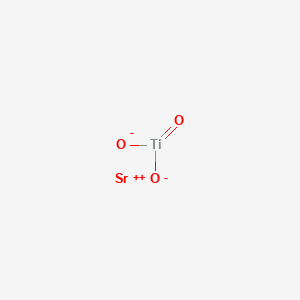

Canonical SMILES |

[O-][Ti](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrTiO3, O3SrTi | |

| Record name | Strontium titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893688 | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-59-2 | |

| Record name | Strontium titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH4I98373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Strontium Titanate

An In-depth Guide for Researchers and Scientists

Strontium titanate (SrTiO₃), a synthetic perovskite oxide, has carved a unique niche in materials science. Initially celebrated for its exceptional brilliance as a diamond simulant, its journey has evolved, revealing a material with a rich spectrum of properties crucial for advanced electronic and optical applications. This technical guide delves into the history of its discovery and provides a detailed overview of its core synthesis methodologies, offering procedural insights and quantitative data for the scientific community.

Discovery and Historical Context

This compound presents a rare case in mineralogy where the synthetic material was well-established decades before its natural counterpart was found.

-

The Synthetic Pioneer (1950s): In the late 1940s and early 1950s, research at the National Lead Company (now NL Industries) in the United States led to the first successful synthesis of large, single crystals of this compound. Scientists Leon Merker and Langtry E. Lynd patented the growth process on February 10, 1953.[1] The primary motivation for this development was the burgeoning market for diamond simulants.[1][2] Beginning around 1955, SrTiO₃ was manufactured in large quantities for this purpose, sold under trade names like 'Fabulite' and 'Diagem'.[3][4] Its appeal lay in its cubic crystal structure and a remarkably high optical dispersion—over four times that of a diamond—which produces a brilliant display of colored flashes, or "fire".[1][5]

-

Discovery of Tausonite (1982): For nearly thirty years, this compound was considered a purely artificial material.[1][3][5] This changed in 1982 with the discovery of its natural mineral form in Siberia, which was officially recognized and named tausonite by the International Mineralogical Association (IMA).[1][2] The name honors the Russian geochemist Lev Vladimirovich Tauson.[1][3] Natural tausonite is exceedingly rare, occurring only as very tiny crystals, and thus has no commercial applications.[1][2][4]

This unusual history, where invention preceded discovery, underscores the pivotal role of targeted materials synthesis in modern science.

Core Properties of this compound

A foundational understanding of SrTiO₃'s properties is essential to appreciate the nuances of its synthesis. At room temperature, it possesses a cubic perovskite crystal structure.[1][6]

| Property | Value (Synthetic SrTiO₃) | Notes |

| Chemical Formula | SrTiO₃ | An oxide of strontium and titanium.[1] |

| Crystal System | Cubic (Perovskite) | Space group Pm-3m.[1][6] |

| Molar Mass | 183.49 g/mol | - |

| Density | 5.11 - 5.13 g/cm³ | Significantly denser than diamond (~3.5 g/cm³).[1][7] |

| Melting Point | ~2080 °C (3780 °F) | Requires high-temperature synthesis methods.[1] |

| Mohs Hardness | 5.5 | Relatively soft compared to diamond (10).[1][7] |

| Refractive Index (n_D) | 2.394 - 2.410 | Nearly identical to diamond (~2.417), contributing to its brilliance.[1] |

| Dispersion (B-G) | 0.190 | Exceptionally high, 4.3 times that of diamond (~0.044).[1] |

| Dielectric Constant (κ) | ~300 (at room temperature) | Very large, making it useful in capacitors.[1] |

| Band Gap | Indirect: 3.25 eV, Direct: 3.75 eV | A wide-bandgap semiconductor.[1][6] |

| Chemical Stability | Insoluble in water; readily attacked by hydrofluoric acid. | [1][7] |

Bulk Synthesis Methodologies

The synthesis of high-quality this compound, whether as single crystals or polycrystalline powders, is critical for its various applications. The following sections detail the primary methods employed.

Verneuil Method (Flame Fusion)

The Verneuil process, developed in the early 20th century by Auguste Verneuil, was the first method used to produce large, commercial quantities of single-crystal SrTiO₃. It remains a foundational technique for growing certain oxide crystals.

Logical Relationship: Classification of Synthesis Methods

References

- 1. mdpi.com [mdpi.com]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. researchgate.net [researchgate.net]

- 4. "Solid State Synthesis of the SrTiO3 Nano-particle" by Spencer S. Coonrod [scholarworks.uark.edu]

- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. imim.pl [imim.pl]

Strontium Titanate (SrTiO₃): A Comprehensive Technical Guide to its Crystal Structure and Lattice Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium titanate (SrTiO₃) is a perovskite oxide that has garnered significant attention in materials science and solid-state physics due to its diverse and tunable properties. At room temperature, it exists as a centrosymmetric paraelectric material, but it exhibits a fascinating array of phenomena, including a transition to a quantum paraelectric state at low temperatures. Its structural and electrical properties can be precisely controlled through doping and strain engineering, making it a versatile material for a wide range of applications, from substrates for high-temperature superconductors to components in novel electronic devices.[1] This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of this compound, offering a valuable resource for researchers and professionals working with this multifaceted material.

Crystal Structure

At ambient temperature and pressure, this compound crystallizes in the cubic perovskite structure.[2] This structure is characterized by a specific arrangement of strontium, titanium, and oxygen ions within a cubic unit cell.

Key Structural Features:

-

Crystal System: Cubic

-

Space Group: Pm-3m (No. 221)[2]

-

Coordination Environment:

-

The titanium (Ti⁴⁺) cation is located at the center of the cube and is octahedrally coordinated by six oxygen (O²⁻) anions that reside at the face centers of the cube.

-

The strontium (Sr²⁺) cations are situated at the corners of the cube.

-

This arrangement of atoms forms the characteristic ABO₃ perovskite structure, where 'A' is the larger cation (Sr²⁺), 'B' is the smaller cation (Ti⁴⁺), and 'O' is the oxygen anion.

Below a transition temperature of approximately 105 K, this compound undergoes a structural phase transition from the cubic to a tetragonal phase. This transition is characterized by a slight distortion of the cubic unit cell.

Visualization of the Crystal Structure

The following diagram illustrates the ideal cubic perovskite structure of this compound.

References

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electronic Band Structure of Undoped Strontium Titanate

For Researchers, Scientists, and Drug Development Professionals

Strontium titanate (SrTiO

33Core Electronic Properties of Undoped SrTiO 3_33

Undoped this compound is a wide-band-gap semiconductor with a cubic perovskite crystal structure at room temperature.[1][2] Its electronic properties are primarily dictated by the nature of its valence and conduction bands, which are a subject of extensive research.

The valence band maximum (VBM) is predominantly formed by the O 2p orbitals.[1][3][4] In contrast, the conduction band minimum (CBM) is mainly composed of the Ti 3d orbitals.[1][3][4] This orbital parentage is a defining characteristic of SrTiO

3A key feature of SrTiO

33The effective masses of the charge carriers are also a critical parameter. The effective mass of electrons is generally found to be heavier than that of holes, with reported values varying depending on the measurement technique and computational approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the electronic band structure of undoped SrTiO

3| Parameter | Value | Reference |

Indirect Band Gap (E | 3.25 eV | [6][7][8][9] |

| 3.20 - 3.25 eV | [3] | |

Direct Band Gap (E | 3.75 eV | [6][7][8][9] |

| Valence Band Maximum (VBM) | Primarily O 2p orbitals | [1][3][4] |

| Conduction Band Minimum (CBM) | Primarily Ti 3d orbitals | [1][3][4] |

Electron Effective Mass (m | ~4.8 (calculated) | |

Hole Effective Mass (m | ~1.2 (calculated) | [10] |

Experimental and Computational Protocols

The determination of the electronic band structure of SrTiO

3Experimental Protocols

1. Angle-Resolved Photoemission Spectroscopy (ARPES):

ARPES is a powerful technique that directly probes the electronic band structure of materials.[11]

-

Principle: A monochromatic beam of photons (typically UV or X-ray) is directed onto the sample, causing the emission of photoelectrons. The kinetic energy and emission angle of these photoelectrons are measured. By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electrons within the solid can be determined, thus mapping the band structure.

-

Methodology for SrTiO

:3-

A single crystal of undoped SrTiO

is cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.3 -

The sample is irradiated with a focused beam of UV or soft X-ray photons.

-

A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons.[12]

-

By rotating the sample and/or the analyzer, the electronic states throughout the Brillouin zone can be mapped.

-

The Fermi level is typically established by measuring a metallic sample in electrical contact with the SrTiO

crystal.3

-

2. X-ray Photoelectron Spectroscopy (XPS):

XPS is primarily used to determine the elemental composition and chemical states of a material's surface, but it can also provide valuable information about the valence band.[1]

-

Principle: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level and valence-band electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated. The shape of the valence band spectrum provides a measure of the density of states.

-

Methodology for SrTiO

:3-

An undoped SrTiO

sample is placed in a UHV chamber.3 -

A monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used to excite the sample.

-

A high-resolution electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The valence band spectrum is recorded, and the VBM can be determined by extrapolating the leading edge of the spectrum to the baseline.[13]

-

3. UV-Visible Spectroscopy:

This technique is commonly used to determine the optical band gap of semiconductor materials.

-

Principle: The absorption or reflectance of light by the material is measured as a function of wavelength. For a semiconductor, there will be a sharp increase in absorption when the photon energy is equal to or greater than the band gap energy, as this is the energy required to excite an electron from the valence band to the conduction band.

-

Methodology for SrTiO

:3-

A thin film or a polished single crystal of undoped SrTiO

is used.3 -

The sample is placed in a UV-Vis spectrophotometer, and its absorbance or reflectance spectrum is measured over a range of wavelengths.

-

A Tauc plot is constructed by plotting

versus photon energy ((αhν)nhνα -

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.[14]

-

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.

-

Principle: DFT calculations solve the many-body Schrödinger equation by approximating it with a set of self-consistent equations that depend on the electron density. This approach allows for the calculation of the ground-state electronic properties, including the band structure and density of states.

-

Methodology for SrTiO

:3-

The crystal structure of cubic SrTiO

(space group Pm-3m) is used as the input.3 -

A suitable exchange-correlation functional is chosen. The Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) are common choices, although they are known to underestimate the band gap.[7][15] Hybrid functionals, such as HSE, often provide more accurate band gap values.[2][16]

-

The calculations are performed using a plane-wave basis set and pseudopotentials to represent the interaction between the core and valence electrons.

-

The electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

-

The partial density of states (PDOS) is also calculated to determine the orbital contributions to the valence and conduction bands.

-

Logical Workflow and Signaling Pathways

The following diagram illustrates a generalized workflow for the characterization of the electronic band structure of undoped SrTiO

3

References

- 1. esrf.fr [esrf.fr]

- 2. arxiv.org [arxiv.org]

- 3. [0712.4309] Effects of electron-phonon coupling in angle-resolved photoemission spectra of SrTiO3 [arxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. OPG [opg.optica.org]

- 6. First Principles Studies on the Electronic Structure and Band Structure of Paraelectric SrTiO3 by Different Approximations [scirp.org]

- 7. ijneam.unimap.edu.my [ijneam.unimap.edu.my]

- 8. [PDF] Bulk electronic structure of SrTiO3: Experiment and theory | Semantic Scholar [semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. haxpes2006.spring8.or.jp [haxpes2006.spring8.or.jp]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. First-Principles Calculation of the Electronic Structure of SrTiO3 | Scientific.Net [scientific.net]

- 16. researchgate.net [researchgate.net]

Unveiling the Low-Temperature Secrets of Strontium Titanate: A Technical Guide to its Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Strontium titanate (SrTiO₃), a cornerstone material in oxide electronics, exhibits a rich tapestry of quantum phenomena at low temperatures. Its deceptively simple perovskite structure at ambient conditions belies a complex interplay of lattice, charge, and spin degrees of freedom that manifest as a cascade of phase transitions upon cooling. This in-depth technical guide provides a comprehensive overview of the antiferrodistortive, quantum paraelectric, and superconducting phase transitions in SrTiO₃, with a focus on quantitative data, detailed experimental methodologies, and the underlying physical mechanisms.

The Landscape of Low-Temperature Phase Transitions in SrTiO₃

As the temperature of single-crystal SrTiO₃ is lowered, it embarks on a journey through distinct physical states, each characterized by a unique symmetry and set of physical properties. The primary phase transitions of interest are:

-

Antiferrodistortive (AFD) Structural Phase Transition (~105 K): The first major transformation occurs at approximately 105 K, where the crystal structure changes from cubic (space group Pm-3m) to tetragonal (space group I4/mcm).[1][2][3][4][5] This transition is driven by the softening of a zone-boundary phonon mode, leading to a staggered rotation of the TiO₆ octahedra.[3]

-

Quantum Paraelectric State and Ferroelectric Quantum Phase Transition: Below the AFD transition, SrTiO₃ enters a quantum paraelectric state.[6] While exhibiting a rising dielectric constant suggestive of an impending ferroelectric transition, long-range ferroelectric order is suppressed by quantum fluctuations, even at the lowest temperatures.[6] However, this delicate balance can be tipped, and a ferroelectric state can be induced by external stimuli such as strain, isotopic substitution (e.g., replacing ¹⁶O with ¹⁸O), or electric fields.[7][8][9] This makes SrTiO₃ a model system for studying quantum phase transitions.

-

Superconductivity (< 1 K): Upon introducing charge carriers through doping (e.g., with niobium or by creating oxygen vacancies), SrTiO₃ becomes a superconductor at very low temperatures, typically below 0.4 K.[10] The superconducting dome, where the critical temperature (T_c) varies with carrier density, is a key feature of this unconventional superconducting state.[10][11]

The sequence of these phase transitions is a critical aspect of SrTiO₃'s low-temperature physics.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the low-temperature phase transitions in SrTiO₃, compiled from various experimental studies.

Table 1: Antiferrodistortive (AFD) Phase Transition

| Parameter | Value | Reference |

| Transition Temperature (T_AFD) | ~105 K | [1][3][6] |

| High-Temperature Phase | Cubic (Pm-3m) | [4] |

| Low-Temperature Phase | Tetragonal (I4/mcm) | [4][5] |

| Lattice Parameter (Cubic, 300 K) | a ≈ 3.905 Å | [12] |

| Lattice Parameters (Tetragonal, 0 K) | a ≈ 3.897 Å, c ≈ 3.905 Å | [13] |

| TiO₆ Octahedral Rotation Angle (0 K) | ~2.1° | [13] |

Table 2: Induced Ferroelectric Phase Transition

| Inducing Factor | Transition Temperature (T_FE) | Notes | Reference |

| Compressive Strain (-0.95%) | ~140 K | On LSAT substrate | [14] |

| Uniaxial Tensile Strain (2.0%) | ~400 K | On stretchable polymer | [8] |

| ¹⁸O Isotope Substitution (35%) | ~24 K | Bulk crystal | [7][15] |

| Ca Doping (x=0.04) | ~34 K | Sr₁₋ₓCaₓTiO₃ | [16] |

Table 3: Superconducting Properties of Doped SrTiO₃

| Parameter | Value | Conditions | Reference |

| Optimal T_c (unstrained) | ~0.45 K | n ~ 1 x 10²⁰ cm⁻³ | [11] |

| Optimal T_c (strained) | ~0.67 K | n ~ 1.4 x 10²⁰ cm⁻³ | [17] |

| Superconducting Dome (n) | 10¹⁸ - 10²¹ cm⁻³ | [11] | |

| Upper Critical Field (H_c2) | > 2 T | In-plane field, underdoped | [10] |

| BCS Superconducting Gap (Δ) | 1.75 k_B T_c | [17] |

Experimental Protocols

The investigation of these subtle phase transitions requires a suite of high-precision experimental techniques. Below are detailed methodologies for key experiments.

Low-Temperature X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters as a function of temperature, providing direct evidence for the AFD structural phase transition.

Methodology:

-

Sample Preparation: A high-quality single crystal of SrTiO₃, oriented along a specific crystallographic direction (e.g., (001)), is mounted on the cold finger of a cryostat.

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a low-temperature cryostat (e.g., a helium flow cryostat) is used. The X-ray source is typically a Cu Kα radiation source.

-

Measurement Procedure:

-

The sample is cooled to the desired low temperature, and the temperature is stabilized.

-

2θ-ω scans are performed around specific Bragg reflections (e.g., (002) and (220)) to measure the lattice parameters.

-

To probe the tetragonal distortion, rocking curve measurements (ω scans) of specific reflections are conducted. The splitting of peaks below T_AFD indicates the formation of tetragonal domains.

-

For studying superlattice reflections that appear due to the unit cell doubling in the tetragonal phase, specific regions of reciprocal space are scanned.

-

-

Data Analysis: The lattice parameters are refined from the positions of the Bragg peaks. The temperature dependence of the lattice parameters and the integrated intensity of superlattice reflections are plotted to determine the transition temperature and analyze the nature of the transition.

Raman Spectroscopy

Objective: To probe the soft phonon modes associated with the AFD and ferroelectric transitions. The softening of a phonon mode (decrease in its frequency) as the temperature approaches the transition point is a hallmark of a displacive phase transition.

Methodology:

-

Sample Preparation: A single crystal of SrTiO₃ with polished surfaces is placed in a temperature-controlled stage, such as a Linkam stage, allowing for measurements from cryogenic to high temperatures.

-

Instrumentation: A Raman spectrometer with a high-resolution grating and a sensitive detector (e.g., a CCD) is used. A continuous-wave laser (e.g., an argon-ion laser) is used as the excitation source. Polarization optics are employed to select specific scattering geometries and probe phonon modes of different symmetries.

-

Measurement Procedure:

-

The sample is cooled to the target temperature.

-

The laser is focused onto the sample surface.

-

Raman spectra are collected in a backscattering or right-angle scattering geometry.

-

The temperature is varied in a controlled manner, and spectra are recorded at each temperature step.

-

-

Data Analysis: The collected Raman spectra are corrected for the Bose-Einstein thermal factor. The positions, widths, and intensities of the phonon peaks are extracted by fitting the spectra with appropriate lineshapes (e.g., Lorentzian or Voigt). The temperature dependence of the soft mode frequency is then plotted to analyze the dynamics of the phase transition.

Four-Probe Electrical Resistivity Measurement

Objective: To measure the electrical resistivity as a function of temperature and magnetic field to characterize the superconducting transition.

Methodology:

-

Sample Preparation: For bulk samples, electrical contacts are made in a four-probe configuration using conductive epoxy or wire bonding. For thin films, the four-probe geometry is patterned using photolithography and deposition of metallic contacts.

-

Instrumentation: The sample is placed in a dilution refrigerator or a similar cryogenic system capable of reaching temperatures below 1 K. A constant current source is used to apply a current through the outer two probes, and a high-precision voltmeter measures the voltage across the inner two probes. A superconducting magnet is used to apply an external magnetic field.

-

Measurement Procedure:

-

The sample is cooled to the base temperature of the cryostat.

-

A small, constant DC or low-frequency AC current is applied.

-

The voltage is measured as the temperature is slowly swept upwards. The resistivity is calculated from the measured voltage, current, and the sample geometry.

-

The superconducting transition temperature (T_c) is typically defined as the temperature at which the resistance drops to a certain fraction (e.g., 50% or 90%) of its normal state value.

-

To determine the upper critical field (H_c2), the resistivity is measured as a function of the magnetic field at a constant temperature below T_c.

-

-

Data Analysis: The resistivity versus temperature data is plotted to visualize the superconducting transition. The T_c is extracted from these plots. The H_c2 is determined as the magnetic field at which superconductivity is suppressed.

Theoretical Framework: The Role of Soft Modes and Quantum Fluctuations

The low-temperature phase transitions in SrTiO₃ are well-described within the framework of Landau theory, which uses an order parameter to describe the change in symmetry at a phase transition.

-

Antiferrodistortive Transition: The order parameter for the AFD transition is the angle of rotation of the TiO₆ octahedra. The transition is driven by the softening of the R-point transverse acoustic phonon mode. The free energy can be expanded in terms of the order parameter, and the temperature dependence of the order parameter can be calculated and compared with experimental results.[1][18][19]

-

Ferroelectric Quantum Phase Transition: In the case of the ferroelectric transition, the order parameter is the electric polarization. The Ginzburg-Landau-Wilson free energy functional for a ferroelectric quantum phase transition includes terms that account for quantum fluctuations. These quantum fluctuations are responsible for suppressing the ferroelectric order in pure SrTiO₃ at low temperatures. External parameters like strain or isotopic substitution can modify the parameters in the free energy, leading to the stabilization of the ferroelectric state.

The interplay between the AFD order and ferroelectricity is a topic of active research, as these two order parameters can compete or coexist, leading to complex phase diagrams.

Conclusion

The low-temperature phase transitions in this compound provide a fascinating window into the world of quantum materials. The antiferrodistortive transition, the delicately balanced quantum paraelectric state, and the unconventional superconductivity present a rich playground for fundamental physics and materials science. A thorough understanding of these phenomena, grounded in precise quantitative data and detailed experimental investigation, is crucial for harnessing the full potential of SrTiO₃ in next-generation electronic and quantum devices. This guide serves as a foundational resource for researchers and professionals seeking to explore and manipulate the remarkable low-temperature properties of this versatile perovskite oxide.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. A Unified View of the Structural Phase Transition in SrTiO3 | Center for Quantum Materials [cqm.umn.edu]

- 4. interface.pku.edu.cn [interface.pku.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 7. mdpi.com [mdpi.com]

- 8. Strain-induced room-temperature ferroelectricity in SrTiO3 membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Superconductivity in Compressively Strained SrTiO<sub>3 </sub>Thin Films - ProQuest [proquest.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 14. djena.engineering.cornell.edu [djena.engineering.cornell.edu]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Enhancing superconductivity in SrTiO3 films with strain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

Unveiling the Properties of Strontium Titanate: A Theoretical and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Strontium titanate (SrTiO₃), a perovskite oxide, stands as a cornerstone material in condensed matter physics and materials science. Its diverse and tunable properties, ranging from high dielectric constant to photocatalytic activity and suitability as a substrate for complex oxide heterostructures, have made it a subject of intense research. Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the intricate electronic, optical, and lattice-dynamic characteristics of SrTiO₃. This guide provides a comprehensive overview of the theoretical modeling of SrTiO₃ properties, complemented by detailed experimental protocols for validating these computational predictions.

Theoretical Modeling of this compound Properties

First-principles calculations, rooted in quantum mechanics, allow for the prediction of material properties from fundamental physical constants, without empirical parameters. DFT is the most widely used method for such calculations in solid-state systems like SrTiO₃.

Electronic Properties

The electronic band structure and density of states (DOS) are fundamental to understanding the electrical and optical behavior of SrTiO₃. Theoretical models have been extensively used to calculate these properties. The choice of the exchange-correlation functional within DFT significantly impacts the accuracy of the predicted band gap. Standard approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are known to underestimate the experimental band gap of SrTiO₃.[1][2] More advanced methods, such as hybrid functionals (e.g., HSE06) or the DFT+U approach, which incorporates an on-site Coulomb interaction term for the localized d-electrons of titanium, have shown to provide results in better agreement with experimental values.[3][4]

Theoretical studies consistently show that the valence band maximum (VBM) of SrTiO₃ is primarily composed of O 2p states, while the conduction band minimum (CBM) is dominated by Ti 3d states.[5][6][7] The nature of the band gap is a subject of theoretical investigation, with calculations suggesting an indirect gap from the R point in the Brillouin zone to the Γ point.[5][7]

Optical Properties

The optical properties of SrTiO₃, such as the dielectric function, absorption coefficient, and refractive index, are direct consequences of its electronic structure. These properties can be calculated from the electronic band structure using linear response theory. Theoretical calculations of the complex dielectric function (ε(ω) = ε₁(ω) + iε₂(ω)) reveal the energy-dependent absorption of light. The peaks in the imaginary part of the dielectric function, ε₂(ω), correspond to electronic interband transitions. Doping SrTiO₃ with other elements can significantly alter its optical properties, a phenomenon that can be effectively studied through theoretical modeling.[2][8]

Lattice Dynamics and Phase Transitions

SrTiO₃ exhibits a cubic perovskite structure at room temperature. Upon cooling to approximately 105 K, it undergoes a subtle antiferrodistortive phase transition to a tetragonal structure, characterized by the rotation of the TiO₆ octahedra.[9] Theoretical modeling using methods like density functional perturbation theory (DFPT) or deep potential molecular dynamics can predict phonon dispersion curves and identify soft phonon modes that drive this phase transition.[10][11] The accurate prediction of the transition temperature remains a challenge for theoretical methods, often requiring the inclusion of anharmonic effects.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the properties of SrTiO₃, comparing theoretical predictions from various computational methods with experimental findings.

Table 1: Structural Properties of Cubic SrTiO₃

| Parameter | Theoretical (LDA) | Theoretical (GGA) | Theoretical (PBEsol) | Theoretical (WC) | Experimental |

| Lattice Constant (Å) | 3.848[1] | 3.943[1] | 3.907[1] | - | 3.905[1][12] |

| Bulk Modulus (GPa) | - | - | - | - | 183 ± 2[12] |

Table 2: Electronic Properties of SrTiO₃

| Property | Theoretical (LDA) | Theoretical (GGA) | Theoretical (HSE) | Theoretical (DFT+U) | Experimental |

| Band Gap (eV) | 1.987 (direct)[1] | 2.128 (direct)[1] | 3.3 (indirect)[3] | 3.06 (@U=8.27)[4] | 3.25 (indirect)[5][7] |

| Direct Band Gap (eV) | - | - | - | - | 3.75[5][7] |

Table 3: Dielectric Properties of SrTiO₃

| Property | Theoretical | Experimental (Bulk) | Experimental (Thin Film) |

| Static Dielectric Constant | - | ~300 (RT) to ~20,000 (low T)[13] | 475 (RT, 100 kHz)[8] |

| Loss Tangent (tan δ) | - | - | 0.050 (RT, 100 kHz)[8] |

Table 4: Phonon Modes of Tetragonal SrTiO₃ (at low temperature)

| Mode | Theoretical (cm⁻¹) | Experimental (Raman, cm⁻¹) |

| TO1 | - | ~117[14] |

| TO2 | - | ~127[14] |

| A₁g | - | ~175[14] |

| TO4 | - | ~540[14] |

| LO4 | - | ~795[14] |

Experimental Protocols

Accurate experimental validation is crucial for assessing the predictive power of theoretical models. The following sections provide detailed methodologies for key experiments used to characterize the properties of SrTiO₃.

Crystal Structure Determination: X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of SrTiO₃ single crystals or thin films.

Methodology:

-

Sample Preparation:

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

-

Data Collection:

-

A θ-2θ scan is performed over a wide angular range (e.g., 20° to 80°) to identify all Bragg reflections.[17]

-

The step size and counting time are optimized to ensure good statistics.

-

-

Data Analysis:

-

The positions of the diffraction peaks are used to identify the crystal structure and calculate the lattice parameters using Bragg's Law.

-

The peak intensities and widths can provide information about crystallite size, strain, and preferred orientation.

-

Rietveld refinement can be used for a more detailed structural analysis.

-

Optical Properties and Band Gap: Spectroscopic Ellipsometry and UV-Visible Spectroscopy

Objective: To determine the complex dielectric function, refractive index, extinction coefficient, and the optical band gap of SrTiO₃.

Methodology:

-

Sample Preparation:

-

A SrTiO₃ single crystal or thin film with a smooth, polished surface is required. The sample is cleaned with appropriate solvents (e.g., isopropanol) to remove any surface contaminants.[3]

-

-

Instrumentation:

-

Spectroscopic Ellipsometry: A variable angle spectroscopic ellipsometer is used to measure the change in polarization of light upon reflection from the sample surface over a wide spectral range (e.g., 0.8-8.8 eV).[3]

-

UV-Visible Spectroscopy: A UV-Visible spectrophotometer with a diffuse reflectance accessory (for powders) or in transmission mode (for transparent films) is used to measure the absorbance or reflectance spectrum.[18][19]

-

-

Data Collection:

-

Spectroscopic Ellipsometry: The ellipsometric parameters (Ψ and Δ) are measured at multiple angles of incidence.

-

UV-Visible Spectroscopy: The absorbance or reflectance spectrum is recorded, typically in the range of 200-800 nm.

-

-

Data Analysis:

-

Spectroscopic Ellipsometry: A model of the sample (e.g., substrate/film/ambient) is constructed, and the measured Ψ and Δ are fitted to extract the optical constants (n and k) and the dielectric function of the SrTiO₃ layer.

-

UV-Visible Spectroscopy: The band gap energy (Eg) is determined from the absorption spectrum using a Tauc plot, where (αhν)ⁿ is plotted against photon energy (hν). The value of n depends on the nature of the electronic transition (n=2 for an indirect band gap).[20][21]

-

Lattice Dynamics: Raman Spectroscopy

Objective: To probe the vibrational modes (phonons) of the SrTiO₃ lattice, which are sensitive to crystal structure, phase transitions, and defects.

Methodology:

-

Sample Preparation: A SrTiO₃ single crystal or thin film is placed on a microscope stage.

-

Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 532 nm or 633 nm), a spectrometer, and a CCD detector is used.[22]

-

Data Collection:

-

The laser is focused onto the sample surface.

-

The scattered light is collected and dispersed by the spectrometer to obtain the Raman spectrum, which shows peaks corresponding to the energies of the Raman-active phonon modes.

-

-

Data Analysis:

-

The positions, intensities, and widths of the Raman peaks are analyzed.

-

The appearance of new peaks or changes in existing peaks as a function of temperature can be used to identify phase transitions.

-

The symmetry of the observed modes can be determined using polarization-dependent measurements.

-

Electronic Band Structure: Angle-Resolved Photoemission Spectroscopy (ARPES)

Objective: To directly map the electronic band structure (energy versus momentum) of the occupied electronic states in SrTiO₃.

Methodology:

-

Sample Preparation: A high-quality single crystal of SrTiO₃ with a clean and atomically flat surface is required. The sample is typically cleaved or annealed in ultra-high vacuum (UHV) to prepare a suitable surface.[23]

-

Instrumentation: An ARPES system consisting of a UHV chamber, a high-intensity monochromatic light source (e.g., synchrotron radiation or a UV laser), and a hemispherical electron analyzer is used.[23][24]

-

Data Collection:

-

The sample is illuminated with photons of a fixed energy, causing photoemission of electrons.

-

The kinetic energy and emission angle of the photoemitted electrons are measured by the hemispherical analyzer.

-

-

Data Analysis:

-

The measured kinetic energy and emission angle are converted to binding energy and crystal momentum to construct the experimental band structure.

-

The Fermi surface can be mapped by measuring the photoemission intensity at the Fermi level as a function of momentum.

-

Visualizations

The following diagrams illustrate key concepts in the theoretical and experimental investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [2411.15023] Unveiling the structural, chemical state, and optical band-gap evolution of Ta-doped epitaxial SrTiO3 thin films using first-principles calculations and spectroscopic ellipsometry [arxiv.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. schlom.mse.cornell.edu [schlom.mse.cornell.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scribd.com [scribd.com]

- 7. [PDF] Bulk electronic structure of SrTiO3: Experiment and theory | Semantic Scholar [semanticscholar.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals. | Semantic Scholar [semanticscholar.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. arxiv.org [arxiv.org]

- 13. pnas.org [pnas.org]

- 14. arxiv.org [arxiv.org]

- 15. High-precision absolute lattice parameter determination of SrTiO3, DyScO3 and NdGaO3 single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. ecm-tum.de [ecm-tum.de]

- 23. researchgate.net [researchgate.net]

- 24. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

Unveiling the Optical Landscape of Strontium Titanate: A Technical Guide

For Immediate Release

Pristina, Kosovo – December 17, 2025 – Strontium titanate (SrTiO₃), a perovskite oxide, stands as a material of significant interest for researchers and scientists in fields ranging from materials science to drug development. Its remarkable optical properties, including a high refractive index and a wide electronic bandgap, make it a versatile platform for a multitude of applications, including as a substrate for the growth of high-temperature superconductors and in the fabrication of optical components. This in-depth technical guide delves into the core optical characteristics of this compound, providing a comprehensive overview of its refractive index, dispersion, and the influence of external factors such as temperature and doping. Detailed experimental protocols for the characterization of these properties are also presented, offering a practical resource for laboratory professionals.

Core Optical Properties of this compound

This compound possesses a cubic perovskite crystal structure at room temperature.[1] Pure, stoichiometric SrTiO₃ is an insulator with a wide indirect band gap of approximately 3.25 eV and a direct band gap of about 3.75 eV.[2] This large band gap renders the material transparent in the visible and near-infrared regions of the electromagnetic spectrum.[3]

The refractive index of this compound is notably high, with a value of approximately 2.410 at a wavelength of 589.3 nm (sodium D-line), which is comparable to that of diamond.[2] This high refractive index is a key attribute for its use in optical applications. The material also exhibits significant dispersion, which is the variation of the refractive index with wavelength.

Data Presentation: Quantitative Optical Parameters

The optical properties of this compound have been extensively studied, yielding a wealth of quantitative data. The following tables summarize key parameters for easy comparison and reference.

Table 1: Refractive Index of this compound at Various Wavelengths (at 21°C)

| Wavelength (Å) | Refractive Index (n) |

| 4200 | 2.6096 |

| 4700 | 2.5122 |

| 5200 | 2.4528 |

| 5700 | 2.4153 |

| 6200 | 2.3898 |

| 6700 | 2.3713 |

| 7200 | 2.3575 |

| 7700 | 2.3468 |

Data sourced from Levin and Field, as cited in[4].

Table 2: Sellmeier Equation Coefficients for this compound

The dispersion of the refractive index of this compound can be accurately described by the Sellmeier equation:

n²(λ) = 1 + Σᵢ (Bᵢλ²) / (λ² - Cᵢ)

| Coefficient | Value |

| B₁ | 4.7893 |

| B₂ | 0.09682 |

| C₁ | 0.0225 |

| C₂ | 64.0 |

Coefficients are for wavelength (λ) in micrometers. Data derived from the refractive index information provided by Dodge (1986)[5].

Table 3: Temperature Dependence of the Refractive Index

The refractive index of this compound is also dependent on temperature. The temperature coefficient of the refractive index (dn/dT) provides a measure of this variation.

| Wavelength (nm) | dn/dT (°C⁻¹) near Room Temperature |

| 632.8 | -5.1 x 10⁻⁵ |

Data from[6].

Table 4: Extinction Coefficient of this compound Thin Films

The extinction coefficient (k) is a measure of the absorption of light in the material. For pure SrTiO₃, it is very low in the visible range. The following data is for a SrTiO₃ thin film.

| Wavelength (nm) | Extinction Coefficient (k) |

| 400 | ~0.001 |

| 500 | ~0.000 |

| 600 | ~0.000 |

| 700 | ~0.000 |

Data adapted from ellipsometry measurements of SrTiO₃ thin films[3][7].

Table 5: Optical Band Gap of Doped this compound

Doping this compound with various elements can significantly alter its electronic and optical properties, most notably its band gap.

| Dopant | Concentration | Band Gap (eV) |

| Pristine SrTiO₃ | - | ~3.2 |

| Dy/Nb | 5% | 2.9 |

| Dy/Nb | 10% | 2.7 |

| S | 12.5% | 1.355 |

| Se | 12.5% | 0.653 |

| Te | 12.5% | 0.632 |

| Nitrogen | - | Varies with concentration |

| Cr³⁺ | Varies | Varies |

Data compiled from[8][9][10][11][12].

Experimental Protocols for Optical Characterization

Accurate determination of the optical properties of this compound relies on precise experimental techniques. The following sections provide detailed methodologies for key characterization methods.

Spectroscopic Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Ensure the surface of the SrTiO₃ thin film is clean and free of contaminants. Any surface roughness or particulate matter can affect the polarization of the reflected light and lead to inaccurate results.

-

Instrument Setup and Alignment:

-

Power on the light source (typically a Xenon lamp), spectrometer, and control electronics.

-

Precisely align the polarizer, sample stage, analyzer, and detector to ensure the incident light beam strikes the sample at the desired angle of incidence and the reflected light is accurately collected.

-

-

Measurement:

-

Mount the SrTiO₃ sample on the sample stage.

-

Set the angle of incidence (typically between 45° and 85°).

-

Initiate the measurement. The instrument measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths. This change is quantified by two parameters, Psi (Ψ) and Delta (Δ).

-

-

Data Analysis and Modeling:

-

The measured Ψ and Δ spectra are analyzed using a model-based approach.

-

Construct an optical model that represents the sample structure (e.g., substrate/film/ambient). For SrTiO₃ on a known substrate, a simple layer model is often sufficient.

-

Choose a dispersion model (e.g., Sellmeier, Cauchy, or Tauc-Lorentz) to describe the optical constants of the SrTiO₃ film.

-

Fit the model-generated Ψ and Δ spectra to the experimental data by varying the model parameters (e.g., film thickness, and dispersion formula coefficients). The quality of the fit is assessed by minimizing the mean squared error between the experimental and calculated data.

-

The best-fit parameters provide the thickness and the refractive index (n) and extinction coefficient (k) spectra of the SrTiO₃ film.

-

UV-Vis Spectroscopy for Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials by measuring their absorbance or transmittance as a function of wavelength.[11][12][18][19][20]

Methodology:

-

Sample Preparation: For thin films, the SrTiO₃ film on a transparent substrate is used directly. For powder samples, a diffuse reflectance measurement is typically performed.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to stabilize.

-

Perform a baseline correction using a reference sample (e.g., the bare substrate for a thin film measurement or a standard reflectance material for diffuse reflectance).

-

-

Measurement:

-

Place the SrTiO₃ sample in the sample holder.

-

Scan the absorbance or transmittance over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis (Tauc Plot Method):

-

Convert the measured absorbance (A) to the absorption coefficient (α) using the relation α = 2.303 * A / t, where t is the film thickness. For diffuse reflectance data, the Kubelka-Munk function can be used to obtain a quantity proportional to the absorption coefficient.

-

The relationship between the absorption coefficient and the incident photon energy (hν) for a semiconductor is given by the Tauc equation: (αhν)¹ᐟⁿ = A(hν - E₉), where A is a constant, E₉ is the optical band gap, and n is a parameter that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).

-

Since SrTiO₃ has an indirect band gap, n = 2 is used.

-

Plot (αhν)¹ᐟ² versus hν.

-

Extrapolate the linear portion of the plot to the hν-axis. The intercept on the hν-axis gives the value of the optical band gap (E₉).

-

Prism Coupling for Refractive Index and Thickness Measurement

The prism coupling technique is an accurate method for determining the refractive index and thickness of dielectric thin films that can act as optical waveguides.[21][22][23][24][25]

Methodology:

-

Instrument Setup:

-

A laser beam with a known wavelength is used as the light source.

-

A high-refractive-index prism (e.g., rutile or gadolinium gallium garnet) is used to couple light into the SrTiO₃ film.

-

The sample is brought into contact with the base of the prism.

-

A photodetector is positioned to measure the intensity of the light reflected from the prism base.

-

-

Measurement:

-

The prism and sample assembly are mounted on a precision rotary stage.

-

The angle of incidence of the laser beam on the prism is varied by rotating the stage.

-

At specific angles, known as the mode angles (θₘ), the light couples into the waveguide modes of the SrTiO₃ film, resulting in a sharp drop in the intensity of the reflected light.

-

The photodetector measures these drops in intensity, and the corresponding mode angles are recorded.

-

-

Data Analysis:

-

The effective refractive index (Nₘ) for each guided mode is calculated from the measured mode angles using the equation: Nₘ = nₚ * sin(A + arcsin(sin(θₘ)/nₚ)), where nₚ is the refractive index of the prism and A is the prism angle.

-

The refractive index (n) and thickness (t) of the SrTiO₃ film are then determined by solving the waveguide dispersion equation, which relates n, t, Nₘ, and the wavelength of the laser. By measuring at least two mode angles, both n and t can be determined simultaneously.

-

Visualizing Relationships and Workflows

Diagrams created using the DOT language provide a clear and concise way to represent complex relationships and experimental procedures.

Caption: Workflow for determining the optical constants and thickness of a SrTiO₃ thin film using spectroscopic ellipsometry.

Caption: Logical relationship illustrating the effect of doping on the band gap and optical absorption of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. OPG [opg.optica.org]

- 5. refractiveindex.info [refractiveindex.info]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 14. horiba.com [horiba.com]

- 15. researchgate.net [researchgate.net]

- 16. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 17. americanlaboratory.com [americanlaboratory.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. OPG [opg.optica.org]

- 22. Prism coupler - Wikipedia [en.wikipedia.org]

- 23. Coupling Prisms – BO-GLASS [botekglass.com]

- 24. Prism Coupler [innovent-jena.de]

- 25. ottamagation.com [ottamagation.com]

dielectric constant and ferroelectric properties of Strontium titanate

An In-depth Technical Guide on the Dielectric Constant and Ferroelectric Properties of Strontium Titanate

Introduction

This compound (SrTiO₃), a perovskite-type oxide, is a cornerstone material in condensed matter physics and materials science. At room temperature, it possesses a centrosymmetric cubic perovskite structure and exhibits paraelectric behavior.[1] Its significance stems from its diverse and tunable properties, making it a model system for studying phase transitions and an essential component in various applications, including as a substrate for epitaxial growth of complex oxides, a high-k dielectric in capacitors, and a key ingredient for emergent electronic devices.[1][2]

A defining characteristic of SrTiO₃ is its behavior at low temperatures. While it approaches a ferroelectric phase transition, evidenced by a massive increase in its dielectric constant, it never fully orders into a ferroelectric state. Instead, quantum fluctuations of the crystal lattice suppress the transition, leading to a unique ground state known as "quantum paraelectricity" or "incipient ferroelectricity".[1][3][4][5] This delicate balance makes SrTiO₃ highly susceptible to external stimuli, allowing for the induction and control of ferroelectricity through various means, a central theme of ongoing research.

This guide provides a comprehensive overview of the dielectric and ferroelectric properties of this compound, detailing the underlying physics, methods for tuning its properties, and the experimental protocols used for its characterization.

Dielectric Properties of this compound

The dielectric constant (εr) of a material quantifies its ability to store electrical energy in an electric field. SrTiO₃ is renowned for its exceptionally high dielectric constant, which is strongly dependent on temperature, frequency, and applied electric field.

Temperature and Frequency Dependence

At room temperature, single-crystal SrTiO₃ has a high dielectric constant of about 300.[1] As the temperature is lowered, the dielectric constant increases dramatically, following the Curie-Weiss law over a wide temperature range, which is indicative of a system approaching a ferroelectric phase transition. However, below approximately 50 K, this behavior deviates, and the dielectric constant saturates at a very high value, typically around 10,000 to 25,000 at liquid helium temperatures, a hallmark of its quantum paraelectric nature.[1][6][7]

The dielectric properties also exhibit frequency dependence. For high-quality SrTiO₃ films, the dielectric constant remains relatively stable at frequencies up to the kHz range.[8] As the frequency increases into the MHz range and beyond, dielectric dispersion occurs, where the dielectric constant begins to decrease.[8] The dielectric loss (tan δ), a measure of energy dissipation, is generally low for pure SrTiO₃, making it an excellent dielectric material.[9]

Influence of Electric Field

An external DC bias electric field can significantly alter the dielectric response of SrTiO₃. Applying a DC field breaks the centrosymmetric nature of the material and induces a polar, ferroelectric-like state.[10][11][12] This is manifested by the appearance of a rounded peak in the dielectric constant versus temperature curve. The temperature at which this peak occurs (Tₘ) shifts to higher values as the strength of the applied electric field increases, following a Tₘ ∼ E²/³ relationship, which is characteristic of an induced second-order phase transition.[10][11][12] This field-tunable dielectric constant is a key property for applications in microwave devices such as varactors and phase shifters.

Data Summary: Dielectric Properties

The following table summarizes the dielectric constant of SrTiO₃ under various experimental conditions.

| Condition | Dielectric Constant (εr) | Frequency | Temperature | Notes | Reference |

| Bulk Single Crystal | ~300 | Low Field | Room Temp | Standard value for pure crystals. | [1] |

| Bulk Single Crystal | >10,000 | Low Field | ~2 K | Saturation due to quantum effects. | [1] |

| Thin Film (600 nm) | ~27,000 | 10 kHz | 5 K | High-quality epitaxial film. | [8] |

| Thin Film (600 nm) | ~12,000 | 1 MHz | 5 K | Shows frequency dispersion. | [8] |

| Ceramic | ~240 | 10 kHz | Room Temp | Polycrystalline sample. | [9] |

| Ceramic (Annealed) | ~475 | 100 kHz | Room Temp | Prepared by chemical process. | [13] |

| Single Crystal | Suppressed | Up to 20 kbar | 1.5 K - RT | Hydrostatic pressure tunes the system away from the ferroelectric transition. | [14] |

| Single Crystal | Tunable | DC Field | Low Temp | DC bias induces a peak in εr that shifts with the field. | [10][11] |

Ferroelectric Properties and Quantum Paraelectricity

In its pure, unstressed state, SrTiO₃ is not ferroelectric at any temperature.[15] A ferroelectric material must exhibit a spontaneous electric polarization that can be reversed by an external electric field. While SrTiO₃ possesses the soft optical phonon modes associated with a ferroelectric transition, it never fully undergoes this transition.

The Nature of Quantum Paraelectricity

The suppression of ferroelectricity in SrTiO₃ is a direct consequence of quantum mechanics. At very low temperatures, the zero-point energy of the atoms in the crystal lattice leads to large-amplitude quantum fluctuations.[1][5] These fluctuations prevent the Ti ions from settling into the off-center positions required to establish the long-range polar order of a ferroelectric state.[3][4][16] The system remains in a paraelectric state, stabilized by these quantum fluctuations. It's important to note that SrTiO₃ does undergo a structural phase transition at approximately 105 K from a cubic to a tetragonal phase, but this transition is antiferrodistortive (involving rotations of the TiO₆ octahedra) and not ferroelectric.[1]

Engineering Ferroelectricity in SrTiO₃

The delicate quantum paraelectric state of SrTiO₃ can be perturbed to induce a stable ferroelectric phase. This "ferroelectric engineering" is a major area of research with significant technological implications.

-

Strain Engineering: Applying mechanical strain is one of the most effective methods to induce ferroelectricity. By growing thin films of SrTiO₃ epitaxially on a substrate with a different lattice parameter, significant biaxial strain can be introduced.[15][17] Tensile strain, for example, from a DyScO₃ substrate, can raise the ferroelectric transition temperature (Tc) from near absolute zero to room temperature and above, creating robust in-plane ferroelectricity.[15][17][18] Compressive strain can similarly induce out-of-plane polarization.[19]

-

Doping and Defect Engineering: Introducing dopants or defects can disrupt the quantum paraelectric state. Substituting strontium with calcium (Ca²⁺) or barium (Ba²⁺) can induce ferroelectricity.[20][21] Similarly, defects such as strontium vacancies or oxygen vacancies can create local polar regions that may lead to ferroelectric behavior.[1][22] Donor doping with elements like Niobium (Nb) or Lanthanum (La) introduces carrier electrons which tend to suppress the ferroelectric instability.[2][23]

-

Other Methods: Other techniques to induce ferroelectricity include isotopic substitution (replacing ¹⁶O with the heavier ¹⁸O isotope), which dampens the quantum fluctuations, and the application of intense terahertz or mid-infrared laser pulses, which can transiently create a "hidden" ferroelectric phase not accessible in equilibrium.[5][21][24]

Data Summary: Induced Ferroelectricity

The following table summarizes key results on inducing ferroelectricity in SrTiO₃.

| Method | Details | Induced T_c | Polarization Direction | Notes | Reference |

| Tensile Strain | 1.0% biaxial tensile strain on DyScO₃ substrate | ~300 K | In-plane | Robust room-temperature ferroelectricity demonstrated. | [15][18] |

| Tensile Strain | 2.0% uniaxial strain in freestanding membrane | ~400 K (extrapolated) | In-plane | Stretchable polymer substrate allows for high, tunable strain. | [17] |

| Compressive Strain | Epitaxial growth on NdGaO₃ substrate | Low Temperature | Out-of-plane | Compressive strain favors out-of-plane polarization. | [19][21] |

| Defect Engineering | Sr-deficient films (OADs) on Si substrate | Room Temperature | Out-of-plane | Off-centered antisite-like defects (OADs) induce RT ferroelectricity. | [22] |

| Ba Doping | Sr₁₋ₓBaₓTiO₃ (x=0.6) | ~270 K | Polycrystalline | Barium substitution raises the Curie temperature. | [20] |

| Light-Induced | Intense mid-infrared laser pulse excitation | Transient | - | Creates a hidden, non-equilibrium ferroelectric state. | [5][24] |

Experimental Protocols for Characterization

Accurate characterization of the dielectric and ferroelectric properties of SrTiO₃ requires specialized experimental techniques.

Measurement of Dielectric Properties

The dielectric constant and loss are typically measured using impedance spectroscopy.

-

Principle: The sample is prepared in a parallel-plate capacitor geometry, with conductive electrodes applied to opposite faces. An AC voltage of a specific frequency is applied across the capacitor, and the resulting capacitance (C) and dissipation factor (tan δ) are measured using an LCR meter or impedance analyzer.

-

Methodology:

-

Sample Preparation: A thin, polished sample of SrTiO₃ (single crystal or film) is used. Metal electrodes (e.g., gold, platinum, or conductive oxides like SrRuO₃) are deposited on two opposing surfaces to form a metal-insulator-metal (MIM) capacitor structure. The area (A) and thickness (t) of the dielectric layer must be precisely known.

-

Measurement: The sample is placed in a temperature-controlled environment, such as a cryostat, to allow for measurements over a wide temperature range. The LCR meter is connected to the electrodes.

-

Data Acquisition: At each desired temperature, the capacitance and tan δ are measured as a function of frequency.

-

Calculation: The relative dielectric constant (εr) is calculated from the measured capacitance using the formula for a parallel-plate capacitor: εr = (C * t) / (ε₀ * A) where ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).

-

Characterization of Ferroelectric Hysteresis (P-E Loop)

The definitive proof of ferroelectricity is the measurement of a saturated polarization-electric field (P-E) hysteresis loop.

-

Principle: A time-varying, typically sinusoidal or triangular, high-voltage waveform is applied to the sample. The resulting polarization is measured by integrating the current flowing through the sample. Plotting polarization versus the applied electric field reveals the characteristic hysteresis loop.

-

Methodology (Sawyer-Tower Circuit):

-

Circuit Setup: The ferroelectric sample (Cₓ) is connected in series with a known, standard linear capacitor (C₀) of much larger capacitance.[25][26]

-

Voltage Application: A high-voltage AC signal from a function generator and amplifier is applied across the series combination.

-

Measurement: The voltage across the sample (Vₓ) is proportional to the applied electric field (E = Vₓ/t). The voltage across the standard capacitor (V₀) is proportional to the charge (Q) on the ferroelectric sample (since Q = C₀V₀). This charge, divided by the electrode area (A), gives the polarization (P = Q/A).

-

Data Display: Vₓ is applied to the X-input and V₀ to the Y-input of an oscilloscope or a data acquisition system to directly display the P-E loop.[26][27]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Photoinduced electronic and ionic effects in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. [2211.09616] Quantum paraelectricity and structural phase transitions in this compound beyond density-functional theory [arxiv.org]

- 5. Ferroelectricity in SrTiO3 [mpsd.mpg.de]

- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 7. Epitaxial SrTiO3 films with dielectric constants exceeding 25,000 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. epj-conferences.org [epj-conferences.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mmm.psu.edu [mmm.psu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Strain-induced room-temperature ferroelectricity in SrTiO3 membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ferroelectric and Dielectric Properties of this compound Doped with Barium [mdpi.com]

- 21. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Doping Effect on Ferroelectric Soft Optic Mode of SrTiO3 Crystals with Cubic Perovskite Structure | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 24. Terahertz field-induced ferroelectricity in quantum paraelectric SrTiO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrical Measurements [warwick.ac.uk]

- 26. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 27. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

Core Concepts of Quantum Paraelectricity in Strontium Titanate (SrTiO₃)

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Epitaxial SrTiO3 films with dielectric constants exceeding 25,000 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. [PDF] Quantum paraelectric phase of SrTiO3 from first principles | Semantic Scholar [semanticscholar.org]

- 7. The classical-to-quantum crossover in the strain-induced ferroelectric transition in SrTiO3 membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. arxiv.org [arxiv.org]

- 11. Neutron-scattering study of SrTiO3 under [111] uniaxial stress for Physical Review B - IBM Research [research.ibm.com]

- 12. Neutron Scattering and Nature of the Soft Optical Phonon in SrTiO<SUB>3</SUB> | CiNii Research [cir.nii.ac.jp]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Ultrafast X-ray diffraction probe of terahertz field-driven soft mode dynamics in SrTiO3 (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes: Hydrothermal Synthesis of Strontium Titanate (SrTiO3) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Titanate Nanoparticles

This compound (SrTiO3) is a perovskite-type oxide that has garnered significant interest in various scientific and technological fields due to its unique properties. As a nanoparticle, its high surface area and quantum confinement effects lead to enhanced performance in a multitude of applications. SrTiO3 nanoparticles are known for their high dielectric constant, low dielectric loss, and excellent thermal and chemical stability. The properties of these nanoparticles, including particle size, morphology, and crystallinity, can be effectively tailored through various synthesis methods, with the hydrothermal method being a particularly advantageous approach.

Key Applications of Hydrothermally Synthesized SrTiO3 Nanoparticles

The versatility of this compound nanoparticles prepared via hydrothermal synthesis makes them suitable for a wide range of applications:

-

Photocatalysis: SrTiO3 is a promising photocatalyst for water splitting to produce hydrogen and for the degradation of organic pollutants in wastewater.[1] The hydrothermal method allows for the synthesis of nanoparticles with high crystallinity and large specific surface areas, which are crucial for high photocatalytic activity.[2] The strontium ions in SrTiO3 can promote the formation of superoxide radicals, which helps to prevent the recombination of photogenerated charge carriers and enhances the photocatalytic oxidation process.[1]

-

Electronics and Sensors: Due to their high dielectric constant, SrTiO3 nanoparticles are utilized in the fabrication of electronic components such as capacitors, varistors, and thermistors.[3][4] They are also employed in the development of gas sensors, particularly for oxygen, due to their stability at high temperatures.[4]

-

Biomedical Applications: While still an emerging area, the unique properties of SrTiO3 nanoparticles are being explored for potential use in biomedical applications, including as drug delivery carriers and in bioimaging, owing to their chemical stability and the possibility of surface functionalization.

-

Other Industrial Applications: this compound nanoparticles also find use as catalysts in various chemical reactions and as anode materials in solid oxide fuel cells (SOFCs).[5]

Advantages of the Hydrothermal Synthesis Method

The hydrothermal synthesis of SrTiO3 nanoparticles offers several distinct advantages over other methods like solid-state reactions or sol-gel techniques:

-

Excellent Control over Nanoparticle Properties: The hydrothermal method provides precise control over particle size, morphology, and crystallinity by adjusting parameters such as temperature, pressure, reaction time, and precursor concentrations.[6]

-

High Purity and Crystallinity: This method typically yields highly crystalline and pure nanoparticles directly from the solution phase, often without the need for post-synthesis high-temperature calcination.[7]

-

Environmentally Friendly: Hydrothermal synthesis is considered a green chemistry approach as it uses water as a solvent and generally operates at moderate temperatures and pressures.[8]

-

Scalability: The process has the potential for large-scale production of high-quality nanoparticles.[7]

Data Presentation: Experimental Parameters for Hydrothermal Synthesis of SrTiO3 Nanoparticles

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of SrTiO3 nanoparticles, providing a comparative overview of the experimental conditions and resulting nanoparticle characteristics.

Table 1: Precursor Materials and Concentrations

| Strontium Precursor | Titanium Precursor | Mineralizer/Solvent | Sr:Ti Molar Ratio | Reference |

| Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O) | Titanium Dioxide (Anatase) | Sodium Hydroxide (NaOH) | 1:1 to 2:1 | [2] |

| Strontium Acetate ((CH₃COO)₂Sr·0.5H₂O) | Tetrabutyl Titanate (C₁₆H₃₆O₄Ti) | Potassium Hydroxide (KOH) | 1:1 | [7] |

| Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O) | Amorphous Titanium Oxide | Sodium Hydroxide (NaOH) | Not specified | [9] |

| Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O) | Tetrabutyl Titanate | Ethanolamine | Not specified | [8] |

| Strontium Acetate Hemihydrate (Sr(CH₃COO)₂·0.5H₂O) | Titanium Tetraisopropoxide (Ti[(CH₃)₂CHO]₄) | Strontium Hydroxide (Sr(OH)₂) | 1:4 to 4:4 (in precursor gel) | [10] |

Table 2: Reaction Conditions and Resulting Nanoparticle Characteristics